molecular formula C16H18ClNO2 B2788378 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride CAS No. 2171990-56-8

7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride

Cat. No.: B2788378
CAS No.: 2171990-56-8
M. Wt: 291.78
InChI Key: MFQDUANXJGMZGQ-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is a heterocyclic compound featuring a seven-membered benzoxazepine core fused to a benzene ring. The structure includes a tetrahydrobenzo[f][1,4]oxazepine backbone with a benzyloxy substituent (-OCH2C6H5) at the 7-position and a hydrochloride salt form.

Properties

IUPAC Name

7-phenylmethoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)12-19-15-6-7-16-14(10-15)11-17-8-9-18-16;/h1-7,10,17H,8-9,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQDUANXJGMZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzyloxy-substituted benzaldehyde with an appropriate amine, followed by cyclization to form the benzoxazepine ring. The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the benzyloxy position.

Scientific Research Applications

Chemistry: In chemistry, 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry: Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Analogous derivatives (e.g., 7-substituted variants) typically follow the formula C18H22ClNO2 for benzyloxy-methyl derivatives .
  • Synthesis : Modified Pictet-Spengler reactions are employed to construct the benzoxazepine core, often involving formyliminium intermediates and acid-catalyzed cyclization .
  • Applications : While direct biological data for this compound are absent, structurally related benzoxazepines are explored in medicinal chemistry for their serotoninergic or histaminic receptor modulation .

Comparison with Similar Compounds

The compound is compared to analogs based on substituent variations, synthesis strategies, and physicochemical properties. Below is a detailed analysis:

Structural Analogues at the 7-Position

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Features
7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride Benzyloxy (-OCH2C6H5) ~C18H22ClNO2 ~319.83 Hydrophobic benzyl group enhances lipophilicity.
7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 1626480-42-9) Ethoxymethyl (-CH2OCH2CH3) C12H17NO2 207.27 Smaller substituent improves aqueous solubility .
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 216008-27-4) Nitro (-NO2) C9H11ClN2O3 230.65 Electron-withdrawing group may alter reactivity and binding affinity .
7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (2-Chlorobenzyl)oxymethyl C18H20Cl2NO2 354.27 Chlorine atom introduces halogen bonding potential .

Core Structure Variations

  • Benzo[e] vs. Benzo[f] Systems: Benzo[e][1,4]oxazepines (e.g., compounds 3c–3g in ) feature a fused benzene ring at the "e" position and often exist as dihydro-5-ones (ketone-containing derivatives). These are typically yellow oils with lower polarity .
  • Oxidation State :

    • Dihydro-5-ones (e.g., 3c : 2-(4-Chloro-phenyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepine-5-one) contain a ketone group, making them more polar but less stable under basic conditions .
    • Tetrahydro derivatives (e.g., target compound) lack the ketone, improving stability and enabling salt formation for enhanced crystallinity .

Biological Activity

7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) as derived from various studies.

Synthesis

The synthesis of 7-(benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves several steps including the formation of intermediates through reactions such as the Mitsonobu reaction and palladium-catalyzed coupling. These methods have been optimized to yield compounds with significant biological activities.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of benzoxazepines. For instance, a series of analogues derived from benzoxazepines were synthesized and evaluated for their ability to inhibit the proliferation of Leishmania mexicana amastigotes. One compound exhibited sub-micromolar activity against intra-macrophage amastigotes while showing modest selectivity towards host macrophages (J774A.1 cell line) .

Anticancer Properties

A study focused on oxazepine derivatives demonstrated that certain compounds exhibited promising antiproliferative effects against cancer cell lines. Specifically, oxazepin-9-ols showed significant cytotoxicity levels in nanomolar ranges against various cancer cell lines. The presence of hydroxyl groups at specific positions was critical for enhancing their biological activity .

Structure-Activity Relationships (SAR)

The SAR analysis conducted on various derivatives of 7-(benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has revealed that modifications at specific positions can drastically alter biological efficacy. For example:

  • Substituents on the benzene ring were found to influence both potency and selectivity.
  • The introduction of electronegative groups enhanced solubility and bioavailability .

Case Study 1: Antileishmanial Evaluation

In a controlled laboratory setting, a derivative of 7-(benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine was tested against L. mexicana. The compound demonstrated significant inhibition of parasite proliferation with an IC50 value in the low micromolar range. The selectivity index indicated minimal toxicity to host cells .

Case Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of several oxazepine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with free hydroxyl groups had enhanced cytotoxic effects compared to their methylated counterparts. This suggests that further modifications could lead to more effective anticancer agents .

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